molecular formula C9H8F5NO B13439596 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline

Cat. No.: B13439596
M. Wt: 241.16 g/mol
InChI Key: BDPKEBXSZODDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline is a fluorinated aromatic compound with significant applications in various fields of chemistry and industry. The presence of both difluoroethoxy and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

Major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups enhance its reactivity and binding affinity to target molecules, facilitating various chemical transformations .

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline

InChI

InChI=1S/C9H8F5NO/c10-7(11)4-16-6-3-1-2-5(8(6)15)9(12,13)14/h1-3,7H,4,15H2

InChI Key

BDPKEBXSZODDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.